2-((3-Isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid - 1050280-19-7

2-((3-Isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Catalog Number: EVT-1332417
CAS Number: 1050280-19-7
Molecular Formula: C13H14N2O4S
Molecular Weight: 294.33g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

One common method for synthesizing thiazolidinediones is through the Knoevenagel condensation reaction [, ]. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as thiazolidine-2,4-dione. The reaction typically requires a base catalyst and can be carried out under both conventional and microwave-assisted conditions [].

Another method involves the coupling of a substituted benzoic acid with a thiazolidine-2,4-dione derivative containing an amino group at position 3 []. This coupling reaction can be achieved using coupling agents like OxymaPure/N,N′-diisopropylcarbodimide [].

Chemical Reactions Analysis
  • Alkylation: The nitrogen atom of the thiazolidine ring can be alkylated to introduce different substituents, potentially modifying its biological activity [, ].
  • Ring-opening reactions: Under specific conditions, the thiazolidine ring can be cleaved, leading to the formation of different degradation products [].
  • Condensation reactions: The active methylene group at position 5 of the thiazolidine ring can participate in condensation reactions, allowing for the introduction of various substituents [, ].
Mechanism of Action
  • Peroxisome proliferator-activated receptors (PPARs): These are nuclear receptors involved in regulating gene expression related to glucose and lipid metabolism. Binding to PPARs can influence insulin sensitivity and adipocyte differentiation [].
  • Enzymes: Thiazolidinediones can exhibit inhibitory activity against certain enzymes, such as aldo-keto reductase 1C3 (AKR1C3) []. This enzyme is involved in steroid hormone metabolism, and its inhibition can have implications in cancer therapy.
Applications
  • Antimicrobial agents: Thiazolidinediones have shown potential as antimicrobial agents against various bacterial and fungal strains [, , ]. The nature and position of substituents on the thiazolidine ring can significantly influence the antimicrobial activity [].
  • Anti-inflammatory agents: Thiazolidinediones have been investigated for their ability to modulate inflammatory processes [].
  • Antidiabetic agents: Thiazolidinediones, like rosiglitazone and pioglitazone, have been developed as antidiabetic drugs due to their ability to improve insulin sensitivity [].
  • Anticancer agents: Thiazolidinediones have been explored for their potential to inhibit cancer cell growth and proliferation [, ].

3-(6-[([1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector drug being developed for the treatment of cystic fibrosis caused by the ∆F508 mutation in cystic fibrosis transmembrane conductance regulator (CFTR). [] It works by improving the cellular processing of the defective CFTR protein. []

Relevance: This compound, while not directly structurally similar to 2-((3-isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, is relevant because it highlights the therapeutic potential of benzoic acid derivatives, particularly those with complex substituents, in addressing protein dysfunction. The research discussed in paper [] emphasizes the importance of developing corrector drugs that do not interfere with potentiator action for more effective cystic fibrosis treatment.

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This compound is another investigational corrector drug being studied for the treatment of cystic fibrosis caused by the ∆F508 mutation. [] Similar to the previous compound, it aims to improve the cellular processing of the defective CFTR protein. []

Relevance: This compound, despite its lack of direct structural resemblance to 2-((3-isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, showcases another example of a complex substituted compound with potential therapeutic applications. The research mentioned in paper [] underscores the need for corrector drugs that work synergistically with potentiators to enhance the efficacy of cystic fibrosis treatment.

N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: This compound, known commercially as Ivacaftor, is an approved potentiator drug used for the treatment of cystic fibrosis. [] It improves the chloride channel function of the CFTR protein. []

Relevance: While structurally dissimilar to 2-((3-isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, Ivacaftor serves as a benchmark in cystic fibrosis drug development. Paper [] highlights the potential for drug interactions between Ivacaftor and certain corrector compounds, emphasizing the importance of identifying potentiators that do not negatively impact corrector efficacy.

5-(Substituted Benzylidene-2,4-dioxothiazolidin-3-yl) Benzoic Acid Derivatives

Compound Description: A series of 5-benzylidene-2,4-dioxothiazolidin-3-yl benzoic acid derivatives were synthesized and evaluated for their antimicrobial potential. [] The compounds were synthesized by both conventional and microwave methods. [] These derivatives exhibited varying degrees of antimicrobial activity, with chloro, bromo, and methoxy substituents influencing their potency. []

Relevance: These compounds are structurally related to 2-((3-isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, sharing the core 2,4-dioxothiazolidin-3-yl benzoic acid structure. [] The variations in substituents at the 5-position of the thiazolidinedione ring demonstrate the impact of structural modifications on biological activity, a crucial aspect of drug design.

4-(5-(2-Chlorobenzylidene)-2, 4-dioxothiazolidin-3-yl)benzoic acid (3f)

Compound Description: This specific compound from the 5-benzylidene-2,4-dioxothiazolidin-3-yl benzoic acid series exhibited potent antimicrobial activities against all tested microbial strains. [] It showed minimum inhibitory concentration (MIC) values ranging from 0.6 to 0.8 µg/mL and a zone of inhibition between 17.2 and 19.5 mm at a concentration of 200 µg/mL. []

Relevance: This compound further highlights the structure-activity relationship within the 2,4-dioxothiazolidin-3-yl benzoic acid scaffold. [] The presence of the 2-chlorobenzylidene group at the 5-position of the thiazolidinedione ring significantly contributes to its potent antimicrobial activity, emphasizing the importance of specific structural features for desired biological effects.

2-(5-(3-Methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid

Compound Description: This compound, a derivative of thiazolidine-2,4-dione, displayed antibacterial activity against the Gram-positive bacteria Staphylococcus aureus. [] It was synthesized as part of a series of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives that were evaluated for their antimicrobial and antifungal activities. []

Relevance: Although structurally distinct from 2-((3-isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, this compound demonstrates the versatility of the thiazolidine-2,4-dione scaffold in developing molecules with antimicrobial properties. [] It highlights the potential for exploring various substituents and modifications to optimize biological activity against specific microbial targets.

3-((4-Nitronaphthalen-1-yl)amino)benzoic acid

Compound Description: This compound is a bifunctional inhibitor of AKR1C3 (aldo-keto reductase 1C3) and an antagonist of the androgen receptor (AR). [] It has been investigated as a potential therapeutic agent for castration-resistant prostate cancer (CRPC), a condition where AKR1C3 overexpression contributes to drug resistance. []

Relevance: This compound, while lacking the thiazolidinedione ring present in 2-((3-isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, shares the benzoic acid moiety and an amino substituent. [] The research discussed in paper [] highlights the potential of modifying benzoic acid derivatives to target specific enzymes or receptors involved in disease pathways.

4-[(3-Halogenate-4-oxo)butyl]benzoic acid

Compound Description: This compound is a medical intermediate used in the synthesis of pemetrexed, an antineoplastic drug. [] It is prepared via Grignard reaction of 4-(2-halogenated ethyl)benzoic acid with glyoxal dialkyl acetal, followed by halogenation and deprotection. []

Relevance: This compound, despite its structural differences from 2-((3-isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, showcases the importance of benzoic acid derivatives as building blocks for synthesizing complex molecules with therapeutic applications. [] It emphasizes the potential for using benzoic acid derivatives in developing new drugs for various diseases.

4-[2-(2-Amino-4,7-dihydro-4-oxygen-1H-pyrrolo[2,3-d]pyrimidine-5-yl]benzoic acid (VI)

Compound Description: This compound is a key intermediate in the synthesis of pemetrexed, an antineoplastic drug. [, ] It is prepared by condensing 4-[(3-halogenate-4-oxo)butyl]benzoic acid with 2,4-diamido-6-hydroxypyrmidine. []

Relevance: Although structurally distinct from 2-((3-isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, this compound further emphasizes the role of benzoic acid derivatives in the synthesis of pharmacologically active compounds. [, ] It demonstrates the potential for using benzoic acid derivatives as starting materials for creating multi-step synthetic pathways leading to clinically relevant drugs.

4-Pyrrol-l-yl Benzoic Acid Hydrazide Analogs

Compound Description: These compounds, including 5-substituted-2-thiol-1,3,4-oxadiazoles, 5-substituted-4-amino-1,2,4-triazolin-3-thione, and 2,5-dimethyl pyrroles, were synthesized and evaluated for their antibacterial and antitubercular activities. []

Relevance: These compounds, while not directly structurally similar to 2-((3-isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, represent a class of benzoic acid derivatives with potentially useful biological activities. [] Their development and evaluation underscore the versatility of the benzoic acid scaffold for exploring diverse chemical modifications in search of new therapeutic agents.

(Z)-4-Chloro-3-(5-((3-(2-ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid (1a)

Compound Description: This compound exhibits selective inhibitory activity towards EAAT1 (excitatory amino acid transporter subtype 1) over EAAT2 and EAAT3. [] It was identified through a screening of a small compound library and further investigated through a structure-activity relationship study involving the synthesis and evaluation of 36 analogues. []

Relevance: This compound, despite its greater structural complexity, shares the presence of a benzoic acid moiety with 2-((3-isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid. [] The research in paper [] emphasizes the potential for exploring diverse structural modifications of benzoic acid derivatives to achieve selectivity for specific targets, a crucial aspect in drug development.

4-[(3Z,5E)-3,5-Bis(6-oxo-1-cyclohexa-2,4-dienylidene)-1,2,4-triazolidin-1-yl]benzoic acid (Deferasirox)

Compound Description: This compound, known commercially as Deferasirox (Exjade or ICL670), is a clinically used drug for treating hemosiderosis (iron overload). [] It acts as an iron chelator. []

Relevance: Although structurally dissimilar to 2-((3-isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, Deferasirox showcases another successful therapeutic application of a benzoic acid derivative. [] Its clinical use highlights the potential of benzoic acid derivatives for addressing metal overload disorders.

6A-amino-6A-deoxy-β-cyclodextrin and 3A-amino-3A-deoxy-2A(S),3A(S)-β-cyclodextrin Conjugates of Deferasirox

Compound Description: These compounds are hybrid molecules created by conjugating Deferasirox to 6A-amino-6A-deoxy-β-cyclodextrin and 3A-amino-3A-deoxy-2A(S),3A(S)-β-cyclodextrin at the upper and lower rim respectively. [] These hybrids possess both metal chelation and cholesterol encapsulation properties. []

Relevance: Despite their complex structures and the absence of direct structural similarity to 2-((3-isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, these conjugates exemplify the potential for expanding the therapeutic applications of benzoic acid derivatives, particularly in this case, by combining them with cyclodextrins to enhance drug delivery and reduce cytotoxicity. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: This compound is a potent noncompetitive allosteric antagonist of the CCR5 receptor, exhibiting significant antiviral effects for HIV-1. [] Its receptor-based mechanism of action has been compared to four other noncompetitive allosteric antagonists of CCR5. []

Relevance: Although structurally distinct from 2-((3-isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, this compound demonstrates the potential of benzoic acid derivatives in developing novel antiviral agents. [] Its unique mechanism of action and high potency highlight the potential of exploring different structural motifs and pharmacological targets within this class of compounds.

3-(3-(7-Fluoro-1-(2-isopropyl(4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]-diazepin-3-yl)ureido)benzoic acid

Compound Description: This compound is a novel fluorescent benzodiazepine antagonist of the type 1 cholecystokinin receptor. [] It serves as a receptor ligand in a fluorescence polarization assay, enabling the identification of small molecule allosteric modulators of this receptor. []

Relevance: While structurally different from 2-((3-isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, this compound exemplifies the use of benzoic acid derivatives in developing tools for studying receptor pharmacology and identifying potential drug candidates. [] Its fluorescence properties make it a valuable probe for high-throughput screening and characterizing receptor interactions.

2,6-Bis(4,6-dimethoxypyrimidin-2yloxy)benzoic acid (Bispyribac-sodium)

Compound Description: This compound, known commercially as bispyribac-sodium, is a herbicide registered for control of hydrilla and other nuisance aquatic plants. [] It inhibits the production of branched-chain amino acids by binding to the acetolactate synthase (ALS) enzyme, ultimately leading to plant death. []

Relevance: Although structurally dissimilar to 2-((3-isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, bispyribac-sodium demonstrates the application of benzoic acid derivatives in agriculture as herbicides. [] Its specific mode of action highlights the potential of designing benzoic acid derivatives to target specific enzymes involved in plant metabolism.

Palmitic acid, Oleic acid, and Stearic acid

Compound Description: These three fatty acids were isolated from the extract of the fungus Cunninghamella elegans. [] The extract, as well as its ethyl acetate and ether successive extracts, showed high antimicrobial activity against Staphylococcus aureus. []

Relevance: While not structurally similar to 2-((3-isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, these fatty acids are relevant due to their co-occurrence with adenosine, a potent antimicrobial compound, in the Cunninghamella elegans extract. [] The extract's overall antimicrobial activity underscores the potential of natural sources, including fungi, in discovering new bioactive compounds.

Adenosine

Compound Description: Adenosine, chemically 2-(6-amino-9H-purin-9-yl) 5-(hydroxymethyl) oxolane-3, 4-diol, was isolated from the extract of the fungus Cunninghamella elegans. [] It was the most active antimicrobial compound in vitro against Staphylococcus aureus. [] Adenosine, along with the total ethanol extract of C. elegans, showed complete wound healing activity in experimentally infected guinea pigs. []

Relevance: Though structurally dissimilar to 2-((3-isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, adenosine is relevant due to its isolation from the same fungal extract that exhibited significant antimicrobial activity. [] This highlights the potential of exploring natural sources, including fungal extracts, for discovering new antimicrobial agents.

2-Imino-3-methyl-6-nitrobenzothiazoline

Compound Description: This compound was identified as one of the aroma components of Kuding tea through GC-MS analysis. [] Kuding tea exhibited antioxidant, antimutagenic, and anticancer effects in vitro. []

Relevance: This compound, while structurally different from 2-((3-isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, shares the presence of a benzothiazoline ring system. [] This structural similarity, albeit distant, suggests a potential connection between benzothiazoline derivatives and biological activities, particularly those related to antioxidant and anticancer effects.

N-[7-Isopropyl-6-(2-methylpyrazol-3-yl)-2,4-dioxo-1H-quinazolin-3-yl]methanesulfonamide (Selurampanel)

Compound Description: This compound, commercially known as Selurampanel, is a potent orally active and competitive AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonist. [] It has shown excellent oral potency against maximal electroshock seizure (MES)-induced generalized tonic-clonic seizures in rodents and significant activity in patients with various forms of epilepsy. []

Relevance: Although structurally distinct from 2-((3-isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, Selurampanel highlights the potential of exploring different heterocyclic ring systems, such as quinazolinediones, in designing pharmacologically active compounds. [] Its clinical success in treating epilepsy demonstrates the therapeutic potential of targeting AMPA receptors.

8-Methoxy-5-methyl-2,3-dihydro-1-H-benzazepin-2-one

Compound Description: This compound was identified as one of the major components in the supernatant static extract of the marine fungus Aspergillus unguis RSPG_204. [] The extract displayed significant acetylcholinesterase inhibitory activity (47.5%) and high α-glucosidase inhibitory activity (42.3%). []

Relevance: While structurally dissimilar to 2-((3-isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, this compound's presence in the bioactive fungal extract suggests a potential connection between benzazepinone derivatives and enzyme inhibitory activities. [] It highlights the diversity of chemical structures found in natural sources and their potential as starting points for drug discovery.

Properties

CAS Number

1050280-19-7

Product Name

2-((3-Isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

IUPAC Name

2-[(2,4-dioxo-3-propan-2-yl-1,3-thiazolidin-5-yl)amino]benzoic acid

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33g/mol

InChI

InChI=1S/C13H14N2O4S/c1-7(2)15-11(16)10(20-13(15)19)14-9-6-4-3-5-8(9)12(17)18/h3-7,10,14H,1-2H3,(H,17,18)

InChI Key

RVBUKZYGWRJCDB-UHFFFAOYSA-N

SMILES

CC(C)N1C(=O)C(SC1=O)NC2=CC=CC=C2C(=O)O

Canonical SMILES

CC(C)N1C(=O)C(SC1=O)NC2=CC=CC=C2C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.